molecular formula C16H16FNO6S B13353208 4-(4-(4-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride CAS No. 21278-60-4

4-(4-(4-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride

Cat. No.: B13353208
CAS No.: 21278-60-4
M. Wt: 369.4 g/mol
InChI Key: YIHNXFOUVVHVMT-UHFFFAOYSA-N
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Description

4-(4-(4-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C16H16FNO6S It is characterized by the presence of a nitrophenoxy group, a butoxy linker, and a benzene sulfonyl fluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride typically involves multiple steps. One common approach is the reaction of 4-nitrophenol with 1,4-dibromobutane to form 4-(4-nitrophenoxy)butane. This intermediate is then reacted with 4-hydroxybenzenesulfonyl fluoride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The butoxy linker can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines or alcohols, often in the presence of a base such as sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic substitution: Products include sulfonamides or sulfonate esters.

    Reduction: The major product is 4-(4-(4-aminophenoxy)butoxy)benzene-1-sulfonyl fluoride.

    Oxidation: Products can include carboxylic acids or aldehydes, depending on the extent of oxidation.

Scientific Research Applications

4-(4-(4-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme activity due to its reactive sulfonyl fluoride group.

    Medicine: Investigated for its potential as an inhibitor of certain enzymes, such as human neutrophil elastase.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-(4-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in proteins or other molecules. This reactivity makes it a useful tool for studying enzyme mechanisms and for developing enzyme inhibitors. The nitrophenoxy group may also participate in electron transfer processes, influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride
  • 4-(4-(2-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride
  • 4-(4-(4-Nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride

Uniqueness

4-(4-(4-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a nitrophenoxy group and a sulfonyl fluoride moiety allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

21278-60-4

Molecular Formula

C16H16FNO6S

Molecular Weight

369.4 g/mol

IUPAC Name

4-[4-(4-nitrophenoxy)butoxy]benzenesulfonyl fluoride

InChI

InChI=1S/C16H16FNO6S/c17-25(21,22)16-9-7-15(8-10-16)24-12-2-1-11-23-14-5-3-13(4-6-14)18(19)20/h3-10H,1-2,11-12H2

InChI Key

YIHNXFOUVVHVMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCCOC2=CC=C(C=C2)S(=O)(=O)F

Origin of Product

United States

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